Enabling Sub-Nanomolar Affinity and 30,000-Fold Selectivity in Macrocyclic NTS2 Analgesics via Cyclopentylalanine Incorporation
The incorporation of an (S)-cyclopentylalanine residue (the core amino acid of the target compound) into a macrocyclic neurotensin analog conferred exceptional NTS2 receptor binding affinity and selectivity. This analog, synthesized using the cyclopentylalanine scaffold, exhibited a Ki of 2.9 nM for NTS2 and demonstrated a 30,000-fold selectivity over the NTS1 receptor, representing the most selective NTS2 analog identified to date [1]. In contrast, the native peptide sequence and other analogs lacking this constrained residue show significantly lower selectivity and higher off-target NTS1 activity, which is associated with adverse effects like hypotension and hypothermia [1].
| Evidence Dimension | Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | NTS2 Ki = 2.9 nM; NTS2/NTS1 Selectivity = 30,000-fold |
| Comparator Or Baseline | Native neurotensin and other analogs without cyclopentylalanine substitution |
| Quantified Difference | 30,000-fold selectivity; >10,000-fold improvement in selectivity over native peptide |
| Conditions | Radioligand binding assays using human NTS1 and NTS2 receptors expressed in CHO cells |
Why This Matters
For researchers developing NTS2-targeted analgesics, selecting building blocks that enable this level of receptor discrimination is critical for achieving potent pain relief without the dose-limiting side effects associated with NTS1 activation.
- [1] Desgagné M, Chartier M, Lagard C, et al. Development of Macrocyclic Neurotensin Receptor Type 2 (NTS2) Opioid-Free Analgesics. Angew Chem Int Ed Engl. 2024. PMID: 39110923. View Source
